2-(Cyclohexylthio)ethanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(Cyclohexylthio)ethanamine consists of a cyclohexyl group attached to a sulfur atom, which is in turn attached to a two-carbon chain ending in an amine group .Chemical Reactions Analysis
Amines, such as 2-(Cyclohexylthio)ethanamine, can undergo a variety of reactions. They can react with acid chlorides to form amides . The basicity of amines can also vary depending on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .Scientific Research Applications
Mercury Detection
A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine was developed for the selective detection of mercury (Hg 2+). This compound acts as both a fluoroionophore and a chromophore, indicating mercury binding through fluorescence quenching and a chromogenic change visible to the naked eye. It operates as an ON-OFF fluorescence switch upon Hg 2+ binding, with a detection limit of 20 ppb in a solvent mixture of acetonitrile and water (Wanichacheva et al., 2009).
Infrared Spectroscopy and STM Imaging
Cyclohexene-2-ethanamine's vibrational properties have been explored through both theoretical calculations and experimental techniques like infrared (IR) spectroscopy. Additionally, theoretical calculation of STM images for electron density of cyclohexene-2-ethanamine offers insights into its molecular structure (Izgi et al., 2008).
Antimicrobial and Antiviral Evaluation
2-(1H-indol-3-yl)ethylthiourea derivatives, prepared by condensation of 2-(1H-indol-3-yl)ethanamine with aryl/alkylisothiocyanates, showed significant antimicrobial activity against Gram-positive cocci and antifungal activity. These compounds, particularly one derivative, demonstrated potent activity against HIV-1 wild type and variants with clinically relevant mutations (Sanna et al., 2018).
Electrocatalysis
Research on organo Ruthenium–Nickel dithiolates has introduced a new family of RuNi dithiolates featuring geometrically flexible Ni centers. These compounds enable both acid-base and redox chemistry, mimicking the behavior characteristic of the hydrogenases. This demonstrates their potential in electrocatalytic applications (Chambers et al., 2013).
Cysteamine Complexes with Metal Ions
The study of cysteamine (2-ammoniumethanethiolate) and its complexes with group 12 metal ions (ZnII, CdII, HgII) highlights the differences in coordination chemistry among these metals when bound to a small N,S-donor ligand. This research is significant for understanding the coordination chemistry and potential applications of these complexes in various fields (Fleischer et al., 2005).
Mechanism of Action
Mode of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with various molecules to facilitate chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by 2-(Cyclohexylthio)ethanamine are currently unknown
Result of Action
As a reagent in organic synthesis, it likely contributes to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Cyclohexylthio)ethanamine can be influenced by various environmental factors. For instance, it is known to be a flammable liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . Therefore, the presence of these solvents can affect its action and stability. Additionally, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
properties
IUPAC Name |
2-cyclohexylsulfanylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNQNAWXAWNTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307624 | |
Record name | 2-(Cyclohexylthio)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67215-19-4 | |
Record name | 67215-19-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Cyclohexylthio)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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